molecular formula C20H18N2OS B5774571 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide

Cat. No.: B5774571
M. Wt: 334.4 g/mol
InChI Key: YMRDIFAFGUHXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, also known as D4476, is a potent and selective inhibitor of the protein kinase CK1. CK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, gene expression, and signal transduction. D4476 has been widely used in scientific research to study the function of CK1 and its role in various physiological and pathological processes.

Mechanism of Action

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide inhibits the activity of CK1 by binding to the ATP-binding site of the kinase domain. CK1 is a highly conserved kinase that plays a critical role in various cellular processes, including cell cycle progression, gene expression, and signal transduction. This compound has been shown to selectively inhibit CK1 isoforms, including CK1α, CK1δ, and CK1ε, but not other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting the activity of CK1, blocking Wnt signaling, inducing cell cycle arrest, and promoting apoptosis. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for CK1, its availability from various chemical suppliers, and its ability to block Wnt signaling. However, this compound also has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several future directions for the use of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide in scientific research, including:
1. Further studies to elucidate the role of CK1 in various physiological and pathological processes.
2. Development of more potent and selective CK1 inhibitors for use in anti-cancer drug development.
3. Investigation of the potential use of CK1 inhibitors in the treatment of other diseases, such as neurodegenerative disorders.
4. Exploration of the potential use of CK1 inhibitors in combination with other drugs for the treatment of cancer.
5. Development of new methods for the delivery of CK1 inhibitors to specific tissues or cells.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the protein kinase CK1 that has been widely used in scientific research to study the function of CK1 and its role in various physiological and pathological processes. This compound has several advantages for lab experiments, including its high potency and selectivity for CK1, but also has some limitations that need to be carefully considered. There are several future directions for the use of this compound in scientific research, including the development of more potent and selective CK1 inhibitors and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 1-naphthylamine to form this compound. The synthesis of this compound has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has been extensively used in scientific research to study the function of CK1 and its role in various cellular processes. CK1 has been implicated in the regulation of Wnt signaling, which plays a critical role in embryonic development, tissue homeostasis, and cancer. This compound has been shown to inhibit the activity of CK1 and block Wnt signaling, suggesting that CK1 may be a potential target for the development of anti-cancer drugs.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-10-11-16(12-14(13)2)21-20(24)22-19(23)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDIFAFGUHXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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